Amlodipine

Description

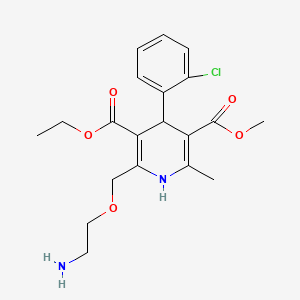

Structure

3D Structure

Properties

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIQEAQVCYTUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88150-47-4 (maleate (1:1)) | |

| Record name | Amlodipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022596 | |

| Record name | Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amlodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water | |

| Record name | Amlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

88150-42-9 | |

| Record name | Amlodipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amlodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl 5-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J444QC288 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMLODIPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amlodipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199-201 | |

| Record name | Amlodipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Amlodipine's Mechanism of Action in Endothelial Dysfunction

Abstract

Endothelial dysfunction is a critical pathological state characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory, pro-thrombotic vascular phenotype. It is a key initiating factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. This compound, a third-generation dihydropyridine calcium channel blocker (CCB), is widely prescribed for hypertension and angina. Beyond its primary vasodilatory effects mediated by blocking L-type calcium channels in vascular smooth muscle, this compound possesses pleiotropic, blood pressure-independent effects that directly ameliorate endothelial dysfunction.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's beneficial effects on the endothelium. We delve into its intricate interactions with the endothelial nitric oxide synthase (eNOS) pathway, its potent antioxidant properties, and its ability to counteract key pathological stimuli such as Angiotensin II. This document synthesizes data from cellular and clinical studies, presents detailed experimental protocols, and visualizes complex signaling pathways to offer a definitive resource for professionals in cardiovascular research and drug development.

Core Mechanisms of Action on the Endothelium

This compound's therapeutic effects on endothelial dysfunction are multifaceted, extending beyond simple vasodilation. The core mechanisms involve direct enhancement of nitric oxide (NO) bioavailability through multiple signaling pathways and a significant reduction in endothelial oxidative stress.

Modulation of the eNOS/NO Signaling Pathway

The primary determinant of endothelial health is the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the critical signaling molecule, NO. This compound enhances NO bioavailability through several distinct mechanisms.

1.1.1 Upregulation of eNOS Activity via Phosphorylation

This compound directly stimulates eNOS activity by modulating its phosphorylation status at key regulatory sites.[3][4] In unstimulated endothelial cells, eNOS is typically phosphorylated at Threonine 495 (Thr495), an inhibitory site, and not phosphorylated at Serine 1177 (Ser1177), an activating site.[3] this compound treatment initiates a significant shift in this balance:

-

Increased Phosphorylation at Ser1177: this compound promotes the phosphorylation of eNOS at Ser1177, a modification known to significantly increase enzyme activity.

-

Decreased Phosphorylation at Thr495: Concurrently, it facilitates the dephosphorylation of the inhibitory Thr495 residue.

This dual-action phosphorylation change leads to a marked increase in eNOS activity and subsequent NO production. Studies in Human Umbilical Vein Endothelial Cells (HUVECs) show that this compound's effect on eNOS phosphorylation is time-dependent, reaching a peak after approximately 25 minutes of exposure. This effect is notably more pronounced with racemic this compound than with its S(-)-amlodipine enantiomer alone.

Caption: this compound's dual-action on eNOS phosphorylation.

1.1.2 Disruption of the eNOS-Caveolin-1 Inhibitory Complex

In resting endothelial cells, a significant portion of eNOS is localized within plasma membrane microdomains called caveolae, where it is bound to caveolin-1 (Cav-1). This interaction clamps eNOS in an inactive state. This compound has been shown to interfere with this inhibitory complex. By concentrating in the lipid bilayer of the cell membrane, this compound alters the membrane structure, leading to the segregation of eNOS from caveolin-enriched domains. This "unclamping" releases eNOS from its Cav-1 inhibition, making it more available for activation and potentiating NO production in response to agonists like bradykinin and vascular endothelial growth factor (VEGF).

Caption: this compound disrupts the eNOS-Caveolin-1 complex.

Antioxidant Properties and Reduction of Oxidative Stress

Endothelial dysfunction is fundamentally linked to oxidative stress, where an excess of reactive oxygen species (ROS) like superoxide (O₂⁻) overwhelms the body's antioxidant defenses. Superoxide rapidly reacts with and quenches NO, forming the highly damaging oxidant peroxynitrite (ONOO⁻) and reducing NO bioavailability. This compound exhibits significant antioxidant activity, thereby protecting the endothelium and preserving NO levels.

-

Direct Scavenging of ROS: this compound directly quenches superoxide anions.

-

Inhibition of ROS Production: In angiotensin II (Ang II)-infused models, this compound treatment significantly reduces aortic production of both superoxide and peroxynitrite. This effect is accompanied by a decrease in plasma levels of 8-isoprostane, a key marker of lipid peroxidation and systemic oxidative stress.

-

Preservation of NO Bioavailability: By reducing the levels of superoxide, this compound prevents the degradation of NO, thereby increasing its half-life and enhancing its vasodilatory and protective effects. Studies in spontaneously hypertensive rats (SHRs) show that this compound treatment increases the NO/ONOO⁻ ratio in endothelial cells by over five-fold.

Caption: this compound's antioxidant mechanism preserves NO.

Counteracting Angiotensin II-Mediated Endothelial Injury

Angiotensin II (Ang II) is a potent vasoconstrictor that plays a central role in endothelial dysfunction by promoting oxidative stress and apoptosis. This compound effectively counteracts these detrimental effects.

-

Inhibition of Apoptosis: Ang II induces apoptosis in endothelial cells. Pretreatment with this compound results in a dose-dependent suppression of Ang II-induced HUVEC apoptosis. This protective effect is associated with an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.

-

Downregulation of LOX-1: Ang II upregulates the expression of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), which is implicated in atherosclerosis. This compound treatment significantly reduces Ang II-induced LOX-1 expression, thereby inhibiting a key pathway of endothelial injury.

Kinin-Mediated NO Production

Some evidence suggests that this compound's effects are partially mediated through the local kinin system. Studies on coronary microvessels from both canine and failing human hearts show that this compound stimulates NO production in a dose-dependent manner. This effect was completely abolished by HOE-140, a specific bradykinin B2-receptor antagonist, suggesting that this compound's action is dependent on a kinin-mediated mechanism in this context. However, other studies have found that in cultured endothelial cells, the B2 receptor antagonist did not affect this compound-induced changes in eNOS phosphorylation, indicating a B2 receptor-independent mechanism may also be at play, particularly one involving the inhibition of Protein Kinase C (PKC).

Quantitative Data Summary

The effects of this compound on key markers of endothelial function have been quantified in numerous clinical and preclinical studies.

Table 1: Clinical Studies in Hypertensive Patients

| Parameter | Baseline | After this compound Treatment (6-8 weeks) | % Change | P-Value | Citation(s) |

| Flow-Mediated Dilation (FMD) | - | Significantly Increased | - | <0.01 | |

| FBF to Acetylcholine (Max %) | 302 ± 58% | 539 ± 81% | +78.5% | <0.05 | |

| Plasma NO Levels | - | Significantly Increased | - | <0.01 | |

| Plasma eNOS Levels | - | Significantly Increased | - | <0.01 |

FBF: Forearm Blood Flow

Table 2: In Vitro & Animal Studies

| Model | Parameter | Control / Baseline | This compound Treatment | % Change / Fold Increase | P-Value | Citation(s) |

| HUVECs | NO Levels (1 µmol/L this compound, 25 min) | Control | Significantly Higher | - | <0.01 | |

| SHR Aortic Endothelium | NO Release | ~35 nM | 101 ± 3 nM | +184% | <0.001 | |

| SHR Aortic Endothelium | NO/ONOO⁻ Ratio | ~0.3 | 2.0 ± 0.2 | >6-fold | <0.001 | |

| SHR Glomerular Endothelium | NO/ONOO⁻ Ratio | 0.3 ± 0.1 | 1.5 ± 0.2 | 5-fold | <0.001 | |

| Ang II-infused Rats | Aortic Superoxide (counts/min/mg) | 1005 ± 140 | 595 ± 62 | -40.8% | <0.05 | |

| Ang II-infused Rats | Aortic Peroxynitrite (counts/min/mg) | 1875 ± 295 | 1142 ± 134 | -39.1% | <0.05 | |

| Canine Coronary Microvessels | Nitrite Release (pmol/mg) | 122 ± 9 (Ramiprilat only) | 168 ± 14 (Ramiprilat + this compound) | +37.7% | <0.05 |

SHR: Spontaneously Hypertensive Rat; HUVECs: Human Umbilical Vein Endothelial Cells

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on endothelial function.

Measurement of Nitric Oxide in HUVECs

This protocol describes the quantification of NO production from cultured endothelial cells, a cornerstone experiment for assessing this compound's direct effects.

3.1.1 Methodology

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in petri dishes until they reach adherent growth.

-

Treatment: The culture supernatant is removed, and cells are washed with D-Hanks solution. HUVECs are then exposed to various treatments:

-

Control (vehicle)

-

This compound besylate (e.g., 1 µmol/L)

-

S(-)-amlodipine besylate (e.g., 1 µmol/L)

-

eNOS inhibitor L-NA (Nω-nitro-L-arginine) as a negative control.

-

PKC inhibitor Ro 31-8220 as a positive control for the PKC pathway.

-

-

Sample Collection: After a specified incubation period (e.g., time points from 5 to 25 minutes), the supernatant from the HUVEC suspension is collected.

-

NO Quantification: NO levels are determined indirectly by measuring its stable metabolite, nitrite, in the supernatant using the Griess reaction (nitrate reductase method) . The absorbance is measured spectrophotometrically, and nitrite concentration is calculated from a standard curve.

Caption: Workflow for quantifying NO production in HUVECs.

Western Blot for eNOS Phosphorylation

This protocol is used to determine the phosphorylation status of eNOS at specific activating (Ser1177) and inhibitory (Thr495) sites.

3.2.1 Methodology

-

Cell Culture and Treatment: HUVECs are cultured and treated with this compound, S(-)-amlodipine, or Ro 31-8220 for various time points as described in section 3.1.1.

-

Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for:

-

Phospho-eNOS (Ser1177)

-

Phospho-eNOS (Thr495)

-

Total eNOS (for normalization)

-

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. The ratio of phosphorylated eNOS to total eNOS is calculated to determine the change in phosphorylation status.

Measurement of Vascular Oxidative Stress in Animal Models

This protocol details the method for assessing oxidative stress in the vascular tissue of angiotensin II-infused rats.

3.3.1 Methodology

-

Animal Model: Sprague-Dawley rats are infused with Angiotensin II (e.g., 0.7 mg/kg/day) via a subcutaneous mini-pump for a set period (e.g., 5 days). Treatment groups receive this compound (e.g., 10 mg/kg/day) by gavage.

-

Tissue Collection: After the treatment period, rats are euthanized, and the aorta is excised.

-

Superoxide (O₂⁻) Measurement: Aortic rings are incubated with lucigenin, a chemiluminescent probe. The reaction of lucigenin with superoxide emits light, which is measured using a luminometer. The results are expressed as counts per minute per milligram of dry tissue.

-

Peroxynitrite (ONOO⁻) Measurement: Aortic rings are incubated with luminol, another chemiluminescent probe, which detects peroxynitrite. The emitted light is quantified by a luminometer.

-

Systemic Oxidative Stress: Plasma levels of free 8-F₂α-isoprostanes (also known as 8-iso-PGF2α) are measured using an enzyme immunoassay (EIA) kit as a marker of systemic lipid peroxidation.

Conclusion

The mechanism of action of this compound in ameliorating endothelial dysfunction is remarkably complex and extends far beyond its classification as a calcium channel blocker. The evidence overwhelmingly indicates that this compound exerts a direct, protective effect on the vascular endothelium through a convergence of pathways. It enhances the production and bioavailability of nitric oxide by activating eNOS through a favorable phosphorylation profile and by disrupting its inhibitory binding to caveolin-1. Simultaneously, this compound's potent antioxidant properties reduce the burden of reactive oxygen species, which both preserves NO and protects endothelial cells from damage. Furthermore, its ability to counteract the pro-apoptotic and pro-oxidant effects of Angiotensin II provides an additional layer of vascular protection. These pleiotropic actions collectively restore a healthier endothelial phenotype, providing a strong mechanistic rationale for this compound's recognized benefits in reducing cardiovascular events. This in-depth understanding is critical for the continued development of targeted therapies for cardiovascular disease.

References

Amlodipine's Core Signaling Pathways in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from a primary mechanism of action supplemented by a complex network of secondary signaling pathways that contribute to its cardiovascular protective effects. This guide provides an in-depth exploration of these pathways, supported by quantitative data, experimental methodologies, and detailed visual diagrams.

Primary Mechanism of Action: L-type Calcium Channel Blockade

This compound's principal action is the inhibition of voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][3] By binding to both dihydropyridine and non-dihydropyridine sites on the cell membrane, this compound selectively blocks the influx of extracellular calcium ions.[2] This action is more pronounced in vascular smooth muscle cells than in cardiomyocytes, leading to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.

The signaling cascade initiated by calcium influx is as follows:

-

Influx of Ca2+ through L-type channels.

-

Ca2+ binds to intracellular calmodulin.

-

The Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK).

-

MLCK phosphorylates the myosin light chain, leading to vascular smooth muscle contraction.

This compound disrupts this process at the initial step, preventing the Ca2+ influx necessary for vasoconstriction.

Caption: this compound's primary mechanism of action on L-type calcium channels.

Secondary and Pleiotropic Signaling Pathways

Beyond its primary function, this compound engages with multiple other signaling pathways that contribute to its therapeutic profile, including anti-inflammatory, antioxidant, and anti-proliferative effects.

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis. This is achieved, in part, through the inhibition of the p42/p44 MAPK (also known as ERK1/2) pathway. Growth factors like basic fibroblast growth factor (bFGF) can activate ERK1/2, leading to cell proliferation. This compound, at concentrations as low as 1-100 nM, dose-dependently inhibits this bFGF-induced activation of ERK1/2. This suggests that this compound's anti-proliferative effects are linked to its ability to modulate this key signaling cascade. Furthermore, studies in hypertensive rats have shown that this compound treatment significantly reduces the levels of MEK1 and p-42/44 ERK in the aorta, which is associated with a shift of VSMCs towards a more differentiated, less proliferative state.

References

Amlodipine Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amlodipine in key preclinical models. The information presented herein is intended to support drug discovery and development efforts by offering detailed data, experimental methodologies, and visual representations of critical biological processes.

Pharmacokinetic Parameters of this compound in Preclinical Species

This compound exhibits distinct pharmacokinetic profiles across different preclinical species. These differences are crucial for interspecies scaling and prediction of human pharmacokinetics. The following tables summarize key pharmacokinetic parameters of this compound in mice, rats, and dogs.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | - | 1-20 | - |

| Cmax (ng/mL) | - | 13.78 ± 3.57 to higher values at 20 mg/kg | - |

| Tmax (h) | - | 4.04 ± 1.15 | - |

| AUC (ng·h/mL) | - | 185.74 ± 49.96 to higher values at 20 mg/kg | - |

| t1/2 (h) | 11[1][2][3][4] | 3[1] | 30 |

| Bioavailability (%) | 100 | 100 | 88 |

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Mouse | Rat | Dog |

| Urinary Excretion (% of dose) | 25 | 38 | 45 |

Metabolism of this compound in Preclinical Models

This compound is extensively metabolized in the liver, with significant species-dependent variations in metabolic pathways. The primary routes of metabolism involve the oxidation of the dihydropyridine ring to its pyridine analogue. Cytochrome P450 3A4 (CYP3A4) has been identified as the key enzyme responsible for this dehydrogenation.

In rats, metabolism primarily involves cleavage of the 5-methoxy-carbonyl group of both the parent dihydropyridine and its pyridine analogue. In contrast, metabolism in dogs predominantly features oxidative deamination of the 2-aminoethoxy-methyl side-chain. A study investigating the in vitro metabolic profile of this compound in rat hepatocytes identified 21 phase I and phase II metabolites. The main phase I metabolic reactions included dehydrogenation of the dihydropyridine core, hydrolysis of ester bonds, hydroxylation, N-acetylation, and oxidative deamination. The only phase II metabolite detected was a glucuronide of a dehydrogenated, deaminated metabolite.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A typical experimental design to evaluate the pharmacokinetics of this compound in rats involves the following steps:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Dosing: this compound is administered orally via gavage. A common dose for pharmacokinetic studies is 1 mg/kg. The drug is typically dissolved in a suitable vehicle, such as a 1.5% Tween 80 aqueous solution.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Blood is collected into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3500 rpm for 10 minutes) and stored at -40°C or lower until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Study using Liver Microsomes

To investigate the metabolic pathways and enzyme kinetics of this compound, in vitro studies using liver microsomes are frequently employed.

-

Microsome Preparation: Liver microsomes are prepared from the livers of the preclinical species of interest (e.g., rat, dog, monkey) through differential centrifugation.

-

Incubation: this compound is incubated with the liver microsomes in the presence of an NADPH-generating system at 37°C.

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

-

Enzyme Phenotyping: To identify the specific enzymes involved, this compound is incubated with a panel of recombinant human cytochrome P450 enzymes. Alternatively, selective chemical inhibitors of specific CYP enzymes can be used in incubations with liver microsomes.

Mechanism of Action: L-type Calcium Channel Blockade

This compound is a dihydropyridine calcium channel blocker that exerts its therapeutic effects primarily by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiac muscle cells. This blockade leads to vasodilation and a reduction in blood pressure.

In vascular smooth muscle cells, the influx of calcium triggers a cascade of events leading to muscle contraction. Calcium binds to calmodulin, and the calcium-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of myosin and actin and subsequent muscle contraction. By blocking the L-type calcium channels, this compound reduces the intracellular calcium concentration, thereby inhibiting this contractile process and promoting vasodilation.

References

- 1. Pharmacogenomics of this compound and hydrochlorothiazide therapy and the quest for improved control of hypertension: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The metabolism and pharmacokinetics of this compound in humans and animals. | Semantic Scholar [semanticscholar.org]

- 4. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

Amlodipine: A Comprehensive Technical Guide to its Molecular Targets Beyond L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. Its primary mechanism of action is the blockade of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] However, a growing body of evidence reveals that this compound's pharmacological profile extends beyond this primary target, encompassing a range of molecular interactions that contribute to its pleiotropic, cardioprotective effects. This technical guide provides an in-depth exploration of these non-canonical molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

I. Modulation of Endothelial Nitric Oxide Synthase (eNOS) and Bioavailability of Nitric Oxide (NO)

This compound has been demonstrated to enhance the production and bioavailability of nitric oxide (NO), a critical signaling molecule in the regulation of vascular tone and health. This effect is achieved through multiple mechanisms.

One key mechanism involves the direct modulation of eNOS activity. Studies have shown that this compound can increase the generation of NO from endothelial cells.[4][5] This is accomplished by altering the phosphorylation state of eNOS. Specifically, this compound promotes the phosphorylation of eNOS at its activating site, Serine 1177, while concurrently decreasing phosphorylation at the inhibitory site, Threonine 495. Furthermore, this compound has been found to interfere with the inhibitory interaction between eNOS and caveolin-1, the primary coat protein of caveolae in endothelial cells. By preventing the binding of the native eNOS protein complex to caveolin-1, this compound effectively releases the enzyme from its inhibited state, thereby promoting NO production.

Beyond stimulating NO synthesis, this compound also enhances NO bioavailability through its antioxidant properties. The drug has been shown to quench superoxide anions, which are known to rapidly inactivate NO to form peroxynitrite. By reducing oxidative stress, this compound preserves the half-life of NO, allowing for a more sustained vasodilatory and anti-inflammatory effect.

Quantitative Data: Effects of this compound on NO Production and Oxidative Stress

| Parameter | Cell/Tissue Type | This compound Concentration | Effect | Reference |

| cGMP Levels | Cultured Porcine Endothelial Cells | 1 µmol/l | 8-fold increase | |

| NO Formation | Cultured Porcine Endothelial Cells | 0.1–10 µmol/l (24h) | Concentration-dependent increase | |

| Reactive Oxygen Species Release | Native Porcine Coronary Artery Endothelial Cells | 10 µmol/l | >60% attenuation | |

| Aortic Endothelial NO Release | Spontaneously Hypertensive Rats (SHRs) | 5mg/kg/day (8 weeks) | 184% increase (to 101±3nM) | |

| Aortic Endothelial ONOO⁻ | Spontaneously Hypertensive Rats (SHRs) | 5mg/kg/day (8 weeks) | Decrease from 156±19nM to 50±4nM | |

| Malondialdehyde (MDA) | Patients with Essential Hypertension | 5 mg/day (3 months) | Decrease | |

| Superoxide Dismutase (SOD) | Patients with Essential Hypertension | 5 mg/day (3 months) | Increase |

Experimental Protocols

Measurement of NO Production using Electron Spin Resonance (ESR) Spectroscopy:

-

Cell Culture: Porcine aortic endothelial cells are cultured to confluence.

-

Treatment: Cells are treated with this compound (e.g., 1 µmol/l) or vehicle for a specified duration.

-

NO Trapping: The NO-specific spin trap, iron (II) diethyldithiocarbamate (Fe(DETC)2), is added to the culture medium.

-

Cell Lysis: Cells are scraped, and the cell suspension is frozen in liquid nitrogen.

-

ESR Spectroscopy: The frozen cell suspension is analyzed using an ESR spectrometer to detect the NO-Fe(DETC)2 signal, which is proportional to the amount of NO produced.

Western Blot Analysis of eNOS Phosphorylation:

-

Protein Extraction: Endothelial cells treated with this compound are lysed, and protein concentrations are determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total eNOS, phospho-eNOS (Ser1177), and phospho-eNOS (Thr495).

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathway Diagram

Caption: this compound enhances eNOS activity and NO production.

II. Regulation of Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various cardiovascular pathologies, including atherosclerosis and plaque instability. This compound has been shown to modulate the expression and activity of several MMPs.

Specifically, this compound has been found to decrease the expression of MMP-1 in human vascular endothelial cells stimulated with interleukin-1β (IL-1β). In cardiac fibroblasts, this compound has been observed to decrease the expression of MMP-2, an effect that appears to be mediated through a protein tyrosine kinase pathway. Furthermore, in spontaneously hypertensive rats, this compound treatment has been associated with a reduction in the activity of MMP-2 and MMP-9 in myocardial tissue.

Quantitative Data: Effects of this compound on MMPs

| MMP | Cell/Tissue Type | Condition | This compound Concentration/Dose | Effect | Reference |

| MMP-1 | Human Vascular Endothelial Cells | IL-1β stimulated | Not specified | Significant decrease in levels | |

| MMP-2 | Rat Cardiac Fibroblasts | Cultured | Not specified | Decrease in expression | |

| MMP-2 Activity | SHR Myocardial Tissue | In vivo | Not specified | Significant decrease | |

| MMP-9 Activity | SHR Myocardial Tissue | In vivo | Not specified | Significant decrease |

Experimental Protocols

Measurement of MMP-1 Levels by Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell Culture and Treatment: Human vascular endothelial cells are cultured and stimulated with IL-1β in the presence or absence of this compound.

-

Sample Collection: The conditioned media is collected.

-

ELISA: The concentration of MMP-1 in the conditioned media is quantified using a commercially available MMP-1 ELISA kit according to the manufacturer's instructions.

Gelatin Zymography for MMP-2 and MMP-9 Activity:

-

Sample Preparation: Myocardial tissue homogenates or cell culture supernatants are prepared in non-reducing sample buffer.

-

Electrophoresis: Samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin.

-

Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and renature the MMPs. The gel is then incubated in a developing buffer to allow for gelatin degradation by the MMPs.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background, indicating MMP activity.

Logical Relationship Diagram

Caption: this compound's inhibition of MMPs and its potential impact.

III. Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of atherosclerosis and restenosis. This compound has demonstrated anti-proliferative effects on VSMCs through various mechanisms.

This compound inhibits VSMC proliferation induced by mitogens such as basic fibroblast growth factor (bFGF) and thrombin in a concentration-dependent manner. This inhibition occurs early in the G1 phase of the cell cycle. One of the underlying molecular mechanisms is the inhibition of the p42/p44 mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation. This compound has been shown to inhibit both short-term and sustained activation of p42/p44 MAPKs by bFGF. Another proposed mechanism involves the activation of the p21(Waf1/Cip1) gene, a potent inhibitor of cell cycle progression. This activation appears to be mediated by the glucocorticoid receptor and C/EBP-α.

Quantitative Data: Effects of this compound on VSMC Proliferation

| Parameter | Cell Type | Mitogen | This compound Concentration | Effect | Reference |

| DNA Synthesis | Rat Aortic VSMCs | bFGF, Thrombin, Serum | 0.1-10 µM | Concentration-dependent inhibition | |

| p42/p44 MAPK Activation | Human VSMCs | bFGF (20 ng/ml) | 1-100 nM | Dose-dependent inhibition | |

| Cell Proliferation | Human VSMCs | Not specified | 10⁻⁶ to 10⁻⁸ M | Inhibition |

Experimental Protocols

Bromodeoxyuridine (BrdU) Incorporation Assay for DNA Synthesis:

-

Cell Culture and Synchronization: VSMCs are cultured and then synchronized in a quiescent state by serum deprivation.

-

Stimulation and Treatment: Cells are stimulated with a mitogen (e.g., bFGF) in the presence of various concentrations of this compound. BrdU is added to the culture medium.

-

Fixation and Permeabilization: Cells are fixed and their DNA is denatured to allow for antibody access.

-

Immunodetection: Cells are incubated with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Quantification: A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of DNA synthesis.

Western Blot for p42/p44 MAPK Activation:

-

Cell Treatment and Lysis: VSMCs are treated with a mitogen and this compound for various time points. Cells are then lysed to extract proteins.

-

SDS-PAGE and Western Blotting: As described previously, proteins are separated and transferred to a membrane.

-

Immunoblotting: The membrane is probed with antibodies specific for phosphorylated (activated) p42/p44 MAPKs and total p42/p44 MAPKs.

-

Densitometry: The intensity of the bands is quantified to determine the ratio of phosphorylated to total MAPK, indicating the level of activation.

Signaling Pathway Diagram

Caption: this compound's inhibitory effects on VSMC proliferation pathways.

IV. Interaction with Other Ion Channels

While this compound's primary target is the L-type calcium channel, studies have indicated that it can also interact with other types of voltage-gated calcium channels, albeit with lower affinity.

Research has shown that this compound can block T-type calcium channels (CaV3.1), although it is less potent in this regard compared to its effects on L-type channels (CaV1.2b). There is also evidence suggesting an interaction with N-type calcium channels (CaV2.1). A mutant N-type channel engineered to be sensitive to dihydropyridines was more potently blocked by this compound (IC50 = 41 nM) than the wild-type channel. These interactions with other calcium channel subtypes may contribute to this compound's broader pharmacological effects, although their clinical significance is still under investigation.

Quantitative Data: this compound's Interaction with Non-L-type Calcium Channels

| Channel Type | This compound IC50 | Reference |

| CaV1.2/Dihydropyridine insensitive | 26 µM | |

| CaV2.1/Dihydropyridine sensitive (mutant N-type) | 41 nM |

Experimental Protocols

Whole-Cell Voltage Clamp Electrophysiology:

-

Cell Preparation: HEK293 cells are transiently transfected with plasmids encoding the specific calcium channel subunits of interest.

-

Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution contains Ba²⁺ as the charge carrier to isolate calcium channel currents.

-

Drug Application: this compound at various concentrations is applied to the cells via a perfusion system.

-

Data Analysis: The effect of this compound on the current amplitude is measured at a specific holding potential and test potential. Dose-response curves are generated to calculate the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on ion channels.

V. Other Potential Molecular Targets

Emerging research suggests this compound may influence other signaling pathways and molecular targets.

-

Rho-associated Kinase (ROCK): In a study involving hypertensive patients, treatment with this compound was associated with a significant decrease in leukocyte ROCK activity. ROCKs are involved in calcium sensitization of smooth muscle contraction, and their inhibition may contribute to this compound's vasodilatory effects.

-

Angiotensin II Signaling: While not a direct binder, this compound is frequently used in combination with angiotensin II receptor blockers (ARBs). This combination therapy targets two distinct and complementary pathways involved in blood pressure regulation, leading to enhanced antihypertensive efficacy.

Conclusion

The therapeutic efficacy of this compound extends far beyond its well-established role as an L-type calcium channel blocker. This technical guide has detailed the multifaceted molecular interactions of this compound, including its ability to enhance endothelial nitric oxide production, modulate matrix metalloproteinase activity, inhibit vascular smooth muscle cell proliferation, and interact with other ion channels. These "off-target" effects likely contribute significantly to the drug's clinical benefits in the management of cardiovascular diseases. A deeper understanding of these pleiotropic mechanisms will be instrumental for researchers, scientists, and drug development professionals in optimizing current therapeutic strategies and in the discovery of novel cardiovascular drugs with enhanced efficacy and broader protective profiles.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

Pleiotropic Effects of Amlodipine in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pleiotropic effects of amlodipine in the context of atherosclerosis, extending beyond its well-established role as a calcium channel blocker for hypertension management. This document summarizes key quantitative data, details experimental protocols for foundational research, and visualizes the intricate signaling pathways involved.

Executive Summary

Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques within the arteries. While this compound's primary therapeutic action is the reduction of blood pressure through the blockade of L-type calcium channels, a growing body of evidence reveals its multifaceted, pleiotropic effects that directly counteract the pathological processes of atherosclerosis. These effects, independent of blood pressure reduction, include potent anti-inflammatory, antioxidant, and anti-proliferative actions within the vasculature. This guide delves into the molecular mechanisms and experimental evidence that underpin these beneficial properties, offering a valuable resource for researchers and professionals in cardiovascular drug development.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of atherosclerosis, as documented in key preclinical and clinical studies.

Table 1: Effect of this compound on Atherosclerotic Lesion Development in Animal Models

| Animal Model | This compound Dose | Treatment Duration | Key Findings | Reference |

| Apolipoprotein E-deficient (ApoEKO) mice | 3 mg/kg/day | 10 weeks | Suppressed atherosclerotic lesion formation in the proximal aorta. | [1] |

| Apolipoprotein E-deficient (ApoEKO) mice | 3 mg/kg/day | Last 2 weeks of a 10-week high-cholesterol diet | Regressed established atherosclerotic lesions. | [1] |

| New Zealand White Rabbits | 1 or 5 mg/kg/day | 12 weeks | Dose-dependent reduction in atherosclerotic lesion formation in the thoracic aorta. | [2] |

| Hypercholesterolemic Male Rabbits | 5 mg/kg/day | 12 weeks | Significantly reduced aortic intimal thickness. | [3] |

Table 2: Effect of this compound on Markers of Oxidative Stress

| Experimental System | This compound Concentration/Dose | Key Findings | Reference |

| Apolipoprotein E-deficient (ApoEKO) mice | 3 mg/kg/day | Suppressed in situ superoxide production and NADPH oxidase activity in the aorta. | [1] |

| Angiotensin II-infused rats | Not specified | Inhibited increases in aortic superoxide and peroxynitrite levels. | |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 5 mg/kg/day | Restored copper/zinc-containing superoxide dismutase (Cu/ZnSOD) expression and activity in the heart. | |

| Human Endothelial Cells (in vitro) | Not specified | Reduced expression of NADPH oxidase subunits (p22phox, NOX4) and NADPH oxidase activity. |

Table 3: Effect of this compound on Inflammatory Markers

| Experimental System | This compound Dose/Concentration | Key Findings | Reference |

| Apolipoprotein E-deficient (ApoEKO) mice | 3 mg/kg/day | Suppressed expression of MCP-1, ICAM-1, and VCAM-1 in the aorta. | |

| Hypertensive patients with type 2 diabetes | 2.5-5 mg/day | Showed a significant decrease in carotid intima-media thickness (IMT) compared to the ARB group (-0.046 mm vs. 0.080 mm, P<0.05). | |

| Human Endothelial Cells (in vitro) | Not specified | Reduced expression of MCP-1 and VCAM-1. | |

| Hypertensive patients with carotid atherosclerosis (with atorvastatin) | 20 mg/day | Decreased MCP-1 plasma levels and NF-κB activation. | |

| Hypercholesterolemic Male Rabbits | 5 mg/kg/day | Significantly reduced elevated levels of hs-CRP, endothelin-1, and ICAM-1. |

Table 4: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation

| Cell Type | This compound Concentration | Key Findings | Reference |

| Human VSMCs | 1-100 nM | Dose-dependently inhibited bFGF-induced p42/p44 MAPK activation, a key pathway in proliferation. | |

| VSMCs from Spontaneously Hypertensive Rats (SHR) | Not specified | Inhibited basal DNA synthesis and proliferation. | |

| Human VSMCs (in vitro) | 10⁻⁸ to 10⁻⁶ M | Significantly inhibited serum-induced proliferation. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pleiotropic effects.

In Situ Superoxide Production in Aortic Tissue (Lucigenin Chemiluminescence Assay)

This protocol is adapted from studies investigating oxidative stress in vascular tissues.

-

Tissue Preparation:

-

Excise the aorta and immediately place it in chilled, oxygenated Krebs-HEPES buffer.

-

Carefully remove adipose and connective tissues.

-

Cut the aorta into 2-3 mm rings.

-

-

Incubation:

-

Equilibrate the aortic rings in Krebs-HEPES buffer for 30 minutes at 37°C.

-

Prepare a lucigenin solution (5 µM) in Krebs-HEPES buffer. Note: Higher concentrations of lucigenin may artifactually generate superoxide.

-

-

Measurement:

-

Place individual aortic rings in a scintillation vial or a luminometer tube containing the lucigenin solution.

-

Measure chemiluminescence for 15-30 minutes at 37°C using a luminometer or a scintillation counter set to single-photon counting mode.

-

Record the data as relative light units (RLU) per minute.

-

-

Data Analysis:

-

Normalize the chemiluminescence signal to the dry weight of the aortic ring.

-

Compare the superoxide production in tissues from this compound-treated and control groups.

-

Western Blot Analysis of ICAM-1 Expression in Endothelial Cells

This protocol provides a general framework for assessing protein expression changes in response to this compound.

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines to near confluence.

-

Treat the cells with this compound at the desired concentration and for the specified duration. A pro-inflammatory stimulus (e.g., TNF-α) may be used to induce ICAM-1 expression.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ICAM-1 (e.g., mouse anti-human ICAM-1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensity using densitometry software.

-

Normalize the ICAM-1 band intensity to a loading control protein (e.g., β-actin or GAPDH).

-

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment:

-

Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and synchronize by serum starvation for 24 hours.

-

Treat the cells with a mitogen (e.g., platelet-derived growth factor, PDGF) in the presence or absence of various concentrations of this compound for 24-48 hours.

-

-

BrdU Labeling:

-

Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

-

-

Fixation and Denaturation:

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

-

-

Immunodetection:

-

Wash the cells and incubate with a peroxidase-conjugated anti-BrdU antibody for 1-2 hours at room temperature.

-

Wash the cells to remove unbound antibody.

-

-

Substrate Reaction and Measurement:

-

Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

-

Compare the absorbance values between different treatment groups.

-

Signaling Pathways and Mechanisms of Action

The pleiotropic effects of this compound in atherosclerosis are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

This compound's Inhibition of Oxidative Stress Signaling

Caption: this compound's antioxidant signaling pathway in atherosclerosis.

This compound's Anti-Inflammatory Signaling Cascade

Caption: this compound's anti-inflammatory effects on vascular cells.

This compound's Regulation of Vascular Smooth Muscle Cell Proliferation

Caption: this compound's inhibitory effect on VSMC proliferation signaling.

Experimental Workflow for Assessing this compound's Effects in an Animal Model

References

Amlodipine's Role in Modulating Vascular Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular smooth muscle cell (VSMC) proliferation is a critical pathological component in the development and progression of atherosclerosis and hypertension. Amlodipine, a third-generation dihydropyridine L-type calcium channel blocker, has demonstrated significant anti-proliferative effects on VSMCs that extend beyond its primary mechanism of action. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates VSMC proliferation. We will explore the key signaling pathways involved, present quantitative data from seminal studies, and provide detailed experimental protocols for the key assays cited. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar compounds in cardiovascular diseases.

Introduction

The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a hallmark of vascular remodeling in response to injury and stress, contributing significantly to the pathogenesis of atherosclerosis, hypertension, and restenosis following angioplasty.[1][2][3] Therapeutic strategies aimed at mitigating VSMC proliferation are therefore of great interest in the development of novel cardiovascular treatments. This compound, a widely prescribed antihypertensive agent, has been shown to possess anti-atherosclerotic properties that may be partly attributable to its ability to inhibit VSMC proliferation.[3][4] This inhibition appears to be mediated by a complex interplay of signaling pathways, some of which are independent of its calcium channel blocking activity. This guide will dissect these molecular mechanisms, providing a detailed overview for researchers in the field.

Key Signaling Pathways Modulated by this compound in VSMCs

This compound exerts its anti-proliferative effects on VSMCs through the modulation of several key intracellular signaling cascades. The primary pathways identified are:

-

Induction of the Cell Cycle Inhibitor p21(Waf1/Cip1)

-

Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Pathway

-

Modulation of the Akt/Sp1/miR-21 Pathway

Upregulation of p21(Waf1/Cip1) via Glucocorticoid Receptor and C/EBP-alpha

This compound has been shown to induce the expression of the cyclin-dependent kinase (CDK) inhibitor p21(Waf1/Cip1), a potent inhibitor of cell cycle progression. This induction leads to cell cycle arrest, thereby inhibiting proliferation. The mechanism of p21 induction by this compound is independent of changes in intracellular calcium and involves the activation of the glucocorticoid receptor (GR) and the transcription factor CCAAT/enhancer-binding protein alpha (C/EBP-alpha). Upon activation, GR and C/EBP-alpha cooperate to enhance the transcription of the p21 gene.

Inhibition of the MAPK/ERK Pathway

Growth factors such as basic fibroblast growth factor (bFGF) and thrombin stimulate VSMC proliferation through the activation of the Ras-Raf-MEK-ERK (p42/p44 MAPK) signaling cascade. This compound has been demonstrated to inhibit the activation of p42/p44 MAPKs in response to these mitogens. This inhibition of ERK1/2 phosphorylation prevents the downstream activation of transcription factors and the expression of proto-oncogenes like c-fos, c-jun, and c-myc, which are crucial for cell cycle entry and proliferation.

Modulation of the Akt/Sp1/miR-21 Axis

More recent studies have unveiled a novel pathway through which this compound influences VSMC phenotype and proliferation. This compound has been found to activate Akt2, leading to the nuclear translocation of the transcription factor Sp1. In the nucleus, Sp1 binds to the promoter of microRNA-21 (miR-21), upregulating its expression. Increased miR-21, in turn, targets and downregulates the expression of Programmed Cell Death 4 (PDCD4), a protein that promotes a proliferative and synthetic VSMC phenotype. By inhibiting PDCD4, this compound promotes a more differentiated and less proliferative VSMC phenotype.

Quantitative Data on this compound's Effects

The anti-proliferative effects of this compound on VSMCs have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Inhibition of VSMC Proliferation by this compound

| Mitogen | This compound Concentration | % Inhibition of Proliferation | Cell Type | Reference |

| Serum (5% FCS) | 10⁻⁸ M | Significant inhibition | Human VSMC | |

| Serum (5% FCS) | 10⁻⁷ M | Significant inhibition | Human VSMC | |

| Serum (5% FCS) | 10⁻⁶ M | Significant inhibition | Human VSMC | |

| bFGF | 0.1 - 10 µM | Concentration-dependent | Rat Aortic VSMC | |

| Thrombin | 0.1 - 10 µM | Concentration-dependent | Rat Aortic VSMC | |

| ox-LDL (50 µg/ml) | 3 µM | 18% | Human Umbilical Vein SMC |

Table 2: Effect of this compound on Key Signaling Molecules

| Target Molecule | This compound Concentration | Effect | Cell Type | Reference |

| p21(Waf1/Cip1) | 10⁻⁸ - 10⁻⁶ M | De novo synthesis activated | Human VSMC | |

| p42/p44 MAPK (ERK1/2) | 1 - 100 nM | Dose-dependent inhibition of bFGF-induced activation | Human VSMC | |

| c-myc mRNA | 0.1 - 10 µM | Decreased expression | Rat Aortic VSMC | |

| c-fos mRNA | 0.1 - 10 µM | Decreased expression | Rat Aortic VSMC | |

| c-jun mRNA | 0.1 - 10 µM | Decreased expression | Rat Aortic VSMC | |

| p-Akt (S473) | Dose and time-dependent | Increased expression | Rat VSMC | |

| miR-21 | Dose-dependent | Increased expression | Rat VSMC | |

| PDCD4 | Dose and time-dependent | Reduced expression | Rat VSMC |

Table 3: Reversal of this compound's Anti-proliferative Effect

| Antagonist | This compound Concentration | % Reversal of Inhibition | Target | Reference |

| RU486 (GR antagonist) | 10⁻⁸ M | 58% ± 29% | Glucocorticoid Receptor | |

| C/EBP-alpha antisense | 10⁻⁸ M | 91% ± 26% | C/EBP-alpha | |

| p21(Waf1/Cip1) antisense | 10⁻⁸ M | 96% ± 32% | p21(Waf1/Cip1) |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

Cell Culture

-

Cell Source: Human vascular smooth muscle cells (VSMCs) are typically isolated from the internal mammary artery or umbilical vein. Rat aortic VSMCs are also commonly used.

-

Isolation: The vessel is dissected to remove the medial layer containing VSMCs. Cells are propagated either by allowing them to migrate from explanted tissue or by enzymatic dispersion.

-

Culture Conditions: VSMCs are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Quiescence: For proliferation assays, cells are typically synchronized in the G0/G1 phase of the cell cycle by serum starvation (0.5-1% FBS) for 24-48 hours prior to stimulation.

Proliferation Assays

-

Cell Counting: VSMCs are seeded in multi-well plates and treated with mitogens and/or this compound. After the incubation period, cells are detached using trypsin-EDTA and counted using a hemocytometer or an automated cell counter.

-

Bromodeoxyuridine (BrdU) Incorporation Assay: This assay measures DNA synthesis.

-

Cells are incubated with BrdU, a thymidine analog, which is incorporated into newly synthesized DNA.

-

After incubation, cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

-

An anti-BrdU monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, and the colorimetric or fluorometric signal, proportional to the amount of incorporated BrdU, is measured using a microplate reader.

-

Western Blot Analysis

-

Purpose: To quantify the expression and phosphorylation status of proteins involved in the signaling pathways.

-

Procedure:

-

Protein Extraction: VSMCs are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target protein (e.g., phospho-ERK1/2, total ERK1/2, p21).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the light emitted is detected using an imaging system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

-

Purpose: To measure the relative expression levels of specific mRNAs (e.g., p21, c-myc, c-fos, c-jun, miR-21).

-

Procedure:

-

RNA Extraction: Total RNA is isolated from VSMCs using a commercial kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The fluorescence intensity is measured in real-time during the PCR amplification.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

-

Conclusion

This compound's role in modulating VSMC proliferation is multifaceted and extends beyond its function as a calcium channel blocker. The evidence strongly suggests that this compound's anti-proliferative effects are mediated through the induction of the cell cycle inhibitor p21(Waf1/Cip1) via a GR- and C/EBP-alpha-dependent mechanism, the inhibition of the pro-proliferative MAPK/ERK pathway, and the modulation of the Akt/Sp1/miR-21 axis, which promotes a more differentiated and less synthetic VSMC phenotype. These findings provide a strong rationale for the observed anti-atherosclerotic benefits of this compound and highlight its potential as a multi-target therapeutic agent in cardiovascular disease. Further research into these non-canonical pathways may unveil novel therapeutic targets for the treatment of proliferative vascular disorders. This guide provides a foundational understanding of these mechanisms and the experimental approaches used to elucidate them, serving as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. The calcium channel blocker this compound exerts its anti-proliferative action via p21(Waf1/Cip1) gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibition of serum-, thrombin-, or fibroblast growth factor-induced vascular smooth-muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel mechanisms of the antiproliferative effects of this compound in vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-inflammatory Properties of Amlodipine

Executive Summary: Amlodipine, a third-generation dihydropyridine L-type calcium channel blocker, is a cornerstone in the management of hypertension and coronary artery disease. Beyond its well-established vasodilatory effects, a substantial body of in vitro evidence reveals that this compound possesses significant anti-inflammatory and antioxidant properties. These pleiotropic effects are independent of its calcium channel blocking activity and contribute to its vasoprotective and potential anti-atherosclerotic benefits. This technical guide synthesizes the current in vitro research, detailing this compound's mechanisms of action on inflammatory mediators, oxidative stress, and endothelial cell activation. It provides a comprehensive overview of the key signaling pathways involved, detailed experimental protocols, and quantitative data to support the findings, aimed at researchers, scientists, and professionals in drug development.

Modulation of Inflammatory Mediators

This compound directly influences the production of key molecules involved in the inflammatory cascade, including pro-inflammatory cytokines, chemokines, and the enzymes responsible for nitric oxide synthesis.

Cytokine and Chemokine Suppression

In vitro studies consistently demonstrate this compound's ability to suppress the expression and production of pro-inflammatory cytokines. In cultured rat aortic smooth muscle cells (RASMC) stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound dose-dependently attenuated the formation of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[1]. This inhibitory effect extends to other cell types and inflammatory contexts, such as the reduction of Monocyte Chemoattractant Protein-1 (MCP-1) in human endothelial cells (HECs) exposed to advanced glycation end-products (AGE-LDL)[2]. These findings underscore a primary mechanism of this compound's anti-inflammatory action: the direct suppression of key signaling molecules that recruit and activate immune cells.

Regulation of Nitric Oxide Synthase (NOS) Isoforms

This compound exhibits a dual regulatory role on nitric oxide synthase isoforms.

-

Inhibition of Inducible NOS (iNOS): In inflammatory conditions, iNOS is overexpressed, leading to excessive nitric oxide (NO) production and oxidative stress. This compound significantly reduces iNOS protein expression in LPS/IFN-γ-stimulated RASMC and cytokine-stimulated cardiomyocytes[1][3]. This inhibition of iNOS is a critical component of its anti-inflammatory and cardioprotective effects[1].

-

Upregulation of Endothelial NOS (eNOS): Conversely, this compound promotes the bioavailability of NO from endothelial sources, which is crucial for vascular health. It achieves this by increasing eNOS protein expression in endothelial cells and enhancing basal NO formation. This effect is further amplified by this compound's antioxidant properties, which protect NO from degradation by reactive oxygen species.

Table 1: Effect of this compound on Inflammatory Cytokine and Nitric Oxide Production

| Cell Type | Inflammatory Stimulus | This compound Conc. | Measured Parameter | Outcome | Reference |

| Rat Aortic Smooth Muscle Cells (RASMC) | LPS/IFN-γ | 0.1 - 10 µM | Nitrite (NO surrogate) | Significant, dose-dependent decrease | |

| Rat Aortic Smooth Muscle Cells (RASMC) | LPS/IFN-γ | 0.1 - 10 µM | TNF-α, IL-1β | Significant, dose-dependent decrease | |

| Human Endothelial Cells (EA.hy926) | AGE-LDL | Not specified | MCP-1 Expression | Reduction | |

| Porcine Endothelial Cells | Basal | 0.1 - 10 µmol/l | Basal NO Formation | Significant, concentration-dependent increase | |

| Aortic Endothelial Cells (Hypertensive model) | Vehicle | Not specified | NO Release | Restored from 55±6 nM to 101±3 nM | |

| Glomerular Endothelial Cells (Hypertensive model) | Vehicle | Not specified | NO Release | Increased to 69±3 nM | |

| Neonatal Rat Cardiomyocytes | LPS | Not specified | TNF-α Release | Concentration-dependent decrease |

Attenuation of Oxidative Stress

A key feature of this compound's pleiotropic effects is its capacity to mitigate oxidative stress, a common pathogenic factor in inflammation and endothelial dysfunction.

Reduction of Reactive Oxygen Species (ROS)

This compound has been shown to act as a potent antioxidant in various in vitro models. It directly quenches superoxide anions and reduces ROS release in endothelial cells stimulated by hyperglycemia. Mechanistically, this compound inhibits the expression and activity of NADPH oxidase subunits like p22(phox) and NOX4, which are major sources of cellular ROS. This reduction in ROS prevents the downstream activation of pro-inflammatory signaling pathways and protects endothelial cells from oxidative damage.

Table 2: this compound's Efficacy in Reducing Oxidative Stress Markers

| Cell/System Type | Pro-oxidant Stimulus | This compound Conc. | Measured Parameter | Outcome | Reference |

| Rat Aortic Smooth Muscle Cells (RASMC) | LPS/IFN-γ | 0.1 - 10 µM | Superoxide Formation | Inhibition | |

| Human Endothelial Cells (EA.hy926) | AGE-LDL | Not specified | NADPH Oxidase Activity | Reduction | |

| Human Endothelial Cells (EA.hy926) | AGE-LDL | Not specified | 3-nitrotyrosine Levels | Reduction | |

| Porcine Endothelial Cells | Hyperglycemia (30 mmol/l) | 10 µmol/l | ROS Release | >60% attenuation | |

| Aortic Endothelial Cells (Hypertensive model) | Vehicle | Not specified | Peroxynitrite (ONOO⁻) | Decreased from 156±19 nM to 50±4 nM | |

| Cell-free system | Hypoxanthine/Xanthine Oxidase | 150 µmol/l | Superoxide Anions | Quenched |

Inhibition of Endothelial Activation and Monocyte Adhesion